molecular formula C35H32Cl2N6O4 B1581385 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide CAS No. 78952-72-4

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide

Cat. No.: B1581385
CAS No.: 78952-72-4
M. Wt: 671.6 g/mol
InChI Key: XAQOUXKUARYQQO-UHFFFAOYSA-N
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Description

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide is a diarylide yellow pigment known for its vibrant yellow color and excellent stability. It is widely used in various applications, including printing inks, plastics, and coatings. The compound is characterized by its high transparency, good gloss, and strong tinting strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide involves the diazotization of aromatic amines followed by coupling with acetoacetylaminobenzimidazolone. The process typically includes the following steps:

    Diazotization: Aromatic amines are treated with sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling: The diazonium salts are then coupled with acetoacetylaminobenzimidazolone in the presence of a coupling agent, such as acetic acid, to form the pigment.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Post-processing steps include filtration, washing, and drying to obtain the final pigment powder.

Chemical Reactions Analysis

Types of Reactions

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the chemical structure of the pigment, affecting its stability and color.

    Substitution: The pigment can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and reactivity.

    Biology: Employed in biological staining and labeling due to its vibrant color and stability.

    Medicine: Investigated for potential use in drug delivery systems and as a marker in medical imaging.

    Industry: Widely used in the production of printing inks, plastics, and coatings due to its excellent color properties and stability.

Mechanism of Action

The mechanism of action of 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, leading to its characteristic yellow color. The molecular structure of the pigment allows for strong interactions with substrates, providing excellent adhesion and color fastness. The pathways involved include light absorption, energy transfer, and chemical bonding with substrates.

Comparison with Similar Compounds

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide is compared with other diarylide yellow pigments, such as Pigment Yellow 12 and Pigment Yellow 13. While these pigments share similar chemical structures, this compound is unique in its higher transparency and better gloss properties. It also exhibits superior heat stability and resistance to solvents, making it more suitable for high-performance applications.

List of Similar Compounds

  • Pigment Yellow 12
  • Pigment Yellow 13
  • Pigment Yellow 14
  • Pigment Yellow 83

This compound stands out due to its unique combination of properties, making it a preferred choice in various industrial and scientific applications.

Properties

CAS No.

78952-72-4

Molecular Formula

C35H32Cl2N6O4

Molecular Weight

671.6 g/mol

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide

InChI

InChI=1S/C35H32Cl2N6O4/c1-19-10-13-29(21(3)16-19)39-35(47)33(23(5)45)43-41-31-15-12-25(18-27(31)37)24-11-14-30(26(36)17-24)40-42-32(22(4)44)34(46)38-28-9-7-6-8-20(28)2/h6-18,32-33H,1-5H3,(H,38,46)(H,39,47)

InChI Key

XAQOUXKUARYQQO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl)C

78952-72-4

physical_description

DryPowde

Origin of Product

United States

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